N-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-11-16(19(25)23-13-9-7-12(21)8-10-13)17(24-20(26)22-11)14-5-4-6-15(27-2)18(14)28-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABSWWQMCOVDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions One common method starts with the condensation of 4-chloroaniline and 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base This intermediate then undergoes cyclization with ethyl acetoacetate under acidic or basic conditions to form the tetrahydropyrimidine ring
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. Catalysts and solvents are chosen to maximize yield and purity while minimizing environmental impact. Industrial methods often employ automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions on the aromatic rings.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, N-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is studied for its potential as a pharmacological agent. Its structural similarity to known bioactive molecules suggests it may have activity against certain biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Preliminary studies indicate it may have anti-inflammatory, anti-cancer, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- N-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Uniqueness
Compared to similar compounds, N-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific substitution pattern and functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Biological Activity
N-(4-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 364.82 g/mol. The compound features a tetrahydropyrimidine core, which is known for its diverse biological properties.
Antimicrobial Properties
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial activity. In a study evaluating various pyrimidine derivatives, it was found that compounds similar to this compound demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 50 µg/mL |
| Compound B | E. coli | 30 µg/mL |
| This compound | S. aureus | 40 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit cell proliferation in various cancer cell lines. For instance, in vitro tests demonstrated that the compound significantly reduced the viability of HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) .
Table 2: Cytotoxicity Against Cancer Cell Lines
The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors that modulate cellular pathways related to growth and apoptosis. The compound may act as an enzyme inhibitor or receptor antagonist, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized several derivatives based on the tetrahydropyrimidine scaffold and assessed their antimicrobial activities against various pathogens. The results showed that modifications to the chlorophenyl group enhanced activity against Gram-positive bacteria .
- Anticancer Evaluation : Another study focused on the anticancer properties of similar compounds revealed that those with methoxy substitutions exhibited higher cytotoxicity against breast cancer cells compared to their unsubstituted counterparts .
Q & A
Basic: What are the standard synthetic routes and critical reaction conditions for this compound?
Methodological Answer:
The synthesis typically involves acid-catalyzed cyclocondensation of substituted phenyl precursors with carboxamide intermediates. Key steps include:
- Step 1: Preparation of N-(4-chlorophenyl)-3-oxobutanamide via acylation under reflux in acetic acid .
- Step 2: Cyclocondensation with 2,3-dimethoxybenzaldehyde and methylurea in ethanol/HCl, heated at 80°C for 6–8 hours to form the tetrahydropyrimidine core .
- Critical Conditions:
- Solvent: Ethanol or dichloromethane for solubility and reactivity.
- Catalyst: HCl or p-toluenesulfonic acid (PTSA) for protonation of intermediates.
- Temperature: 70–90°C to balance reaction rate and byproduct formation.
Characterization via ¹H/¹³C NMR and HRMS is essential to confirm regiochemistry and purity .
Basic: How is structural validation performed for this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error ensures molecular formula validation .
- X-ray Crystallography (if crystals are obtainable): SHELXL refinement (via SHELX suite) resolves bond lengths/angles and hydrogen-bonding networks .
Advanced: How can crystallographic data resolve ambiguities in structural assignments?
Methodological Answer:
- Data Collection: Use Mo/Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) diffraction data.
- Refinement in SHELXL:
- Case Study: For similar pyrimidine derivatives, discrepancies between NMR (solution state) and X-ray (solid state) data arise from conformational flexibility. For example, methoxy group orientations may differ, requiring DFT calculations to reconcile .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Modification Strategy:
- Biological Assays:
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization:
- Data Reconciliation Example: If in vitro antimicrobial activity (MIC = 8 µg/mL) conflicts with in vivo inefficacy, consider pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) .
Advanced: What strategies optimize reaction yields during scale-up synthesis?
Methodological Answer:
- DoE (Design of Experiments):
- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
Advanced: How to resolve discrepancies between computational and experimental binding affinities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
